molecular formula C16H25NO2S B14226655 Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- CAS No. 825601-61-4

Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-

Cat. No.: B14226655
CAS No.: 825601-61-4
M. Wt: 295.4 g/mol
InChI Key: BTZWYGDKRAALMZ-OAHLLOKOSA-N
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Description

Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- is a four-membered nitrogen-containing heterocycle Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an imine and an alkene . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Industrial Production Methods

Industrial production of azetidines typically involves large-scale cycloaddition reactions under controlled conditions The use of metal catalysts and optimized reaction parameters can enhance yield and selectivity

Chemical Reactions Analysis

Types of Reactions

Azetidines undergo various chemical reactions, including:

    Oxidation: Azetidines can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert azetidines to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and amines are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines.

Mechanism of Action

The mechanism of action of azetidines involves the ring strain, which makes the nitrogen atom more reactive. This reactivity allows azetidines to participate in various chemical reactions, including cycloadditions and nucleophilic substitutions. The molecular targets and pathways involved depend on the specific application and the functional groups present on the azetidine ring.

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.

    Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.

Uniqueness

Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- is unique due to its balance of ring strain and stability, making it more stable than aziridines but more reactive than pyrrolidines . This balance allows for versatile applications in various fields of research and industry.

Properties

CAS No.

825601-61-4

Molecular Formula

C16H25NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

(2R)-2-hexyl-1-(4-methylphenyl)sulfonylazetidine

InChI

InChI=1S/C16H25NO2S/c1-3-4-5-6-7-15-12-13-17(15)20(18,19)16-10-8-14(2)9-11-16/h8-11,15H,3-7,12-13H2,1-2H3/t15-/m1/s1

InChI Key

BTZWYGDKRAALMZ-OAHLLOKOSA-N

Isomeric SMILES

CCCCCC[C@@H]1CCN1S(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCCCCCC1CCN1S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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